2,7-Diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family, characterized by its unique structural features and potential biological activities. This compound has garnered interest due to its possible applications in medicinal chemistry, particularly in the development of anticancer agents.
The synthesis of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common synthetic route includes:
The molecular structure of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile can be described as follows:
Property | Value |
---|---|
Molecular Weight | 277.32 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 525.2 ± 50 °C at 760 mmHg |
Flash Point | 271.4 ± 30 °C |
LogP | 2.21 |
Vapor Pressure | 0.0 ± 1.4 mmHg at 25°C |
The chemical reactivity of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile allows it to participate in various reactions:
The mechanism of action for this compound involves its interaction with specific biological targets:
The physical and chemical properties of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile are crucial for understanding its behavior in different environments:
Due to its unique structure and properties, 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has several scientific applications:
The 4H-chromene system consists of a benzopyran framework characterized by a pyran ring fused to a benzene moiety, with the "4H" designation indicating the specific tautomeric form where the double bond resides between positions 3 and 4. Within this structural class, 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile exemplifies a highly functionalized derivative with strategically positioned substituents that define its chemical reactivity and three-dimensional conformation. The molecular architecture features: (1) an electron-donating p-tolyl group (4-methylphenyl) at the C4 position that influences ring planarity and steric bulk; (2) two amino groups (-NH₂) at C2 and C7 positions that serve as hydrogen bond donors/acceptors; and (3) an electron-withdrawing carbonitrile (-C≡N) at C3 that creates an electron-deficient center, enabling diverse reaction pathways [2] [3] [7].
Table 1: Structural Variants of Functionalized 4H-Chromene-3-Carbonitrile Derivatives
Compound Name | C4 Substituent | Additional Modifications | Molecular Formula | Molecular Weight |
---|---|---|---|---|
2,7-diamino-4-phenyl-4H-chromene-3-carbonitrile | Phenyl | None | C₁₆H₁₃N₃O | 263.29 g/mol |
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile | 4-Methylphenyl (p-tolyl) | None | C₁₇H₁₅N₃O | 277.33 g/mol |
2,7-diamino-4-ethyl-4H-chromene-3-carbonitrile | Ethyl | None | C₁₂H₁₃N₃O | 215.25 g/mol |
2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile | 4-Methoxyphenyl | None | C₁₇H₁₅N₃O₂ | 293.32 g/mol |
2-amino-4-methyl-4H-chromene-3-carbonitrile | Methyl | Monosubstituted (no C7 amino) | C₁₁H₁₀N₂O | 186.21 g/mol |
The structural diversity evident in Table 1 demonstrates how strategic modifications at the C4 position generate distinct molecular frameworks while preserving the core chromene architecture. The methylphenyl substitution in the featured compound introduces specific steric and electronic effects absent in the simpler phenyl or alkyl variants. This particular derivative crystallizes in the orthorhombic system with characteristic bond angles and torsion angles that influence molecular packing and potential biological interactions. The fused ring system creates a largely planar core, but the 4-methylphenyl substituent introduces torsional flexibility that may enhance binding complementarity with biological targets [1] [3] .
Functional group substitution on the chromene scaffold serves as the primary strategy for modulating bioactivity, with each substituent contributing distinct electronic, steric, and solubility properties. The 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile derivative exemplifies sophisticated substitution patterning where each functional group serves a specific purpose:
C4 4-Methylphenyl Group: The para-methyl substitution on the phenyl ring enhances lipophilicity (logP ≈ 3.7) compared to unsubstituted phenyl analogues (logP ≈ 3.4), improving membrane permeability. The electron-donating methyl group (+I effect) increases electron density on the phenyl ring, potentially enhancing π-stacking interactions with aromatic residues in enzyme binding pockets. This specific substitution balances steric bulk and hydrophobicity, optimizing interactions with hydrophobic protein domains while avoiding excessive molecular weight [3] [7].
C2 and C7 Amino Groups: These strongly electron-donating substituents create electron-rich regions within the chromene core. The C2 amino group participates in intramolecular hydrogen bonding with the C3 nitrile, creating a pseudo-six-membered ring that stabilizes the molecular conformation. The C7 amino group, positioned ortho to the pyran oxygen, enhances hydrogen-bonding capacity with biological targets. Together, these groups significantly increase water solubility (despite the overall lipophilic character) and provide critical anchor points for target binding, contributing to a calculated PSA of approximately 85 Ų [2] [5].
C3 Carbonitrile Group: This strongly electron-withdrawing substituent creates an electronic asymmetry across the pyran ring, activating adjacent positions for nucleophilic attack. The nitrile group serves as both a hydrogen bond acceptor and a potential pharmacophore for interaction with serine residues in enzymatic targets. Its presence significantly influences the compound's dipole moment (estimated at ~5.2 Debye) and creates a region of electron deficiency that complements the electron-rich amino groups [1] [5].
Table 2: Impact of Substituent Variations on Key Physicochemical Parameters
C4 Substituent | logP | Topological PSA (Ų) | H-Bond Donors | H-Bond Acceptors | Dominant Electronic Effect |
---|---|---|---|---|---|
Phenyl | 3.77 | 85.06 | 2 | 4 | Moderate conjugation |
4-Methylphenyl | 4.12 | 85.06 | 2 | 4 | Enhanced conjugation + hyperconjugation |
Ethyl | 2.49 | 85.06 | 2 | 4 | Weak inductive (+I) |
4-Methoxyphenyl | 3.05 | 94.33 | 2 | 5 | Strong resonance (+M) |
3-Nitrophenyl | 3.24 | 114.27 | 2 | 6 | Strong resonance (-M) |
The methylphenyl substitution demonstrates an optimal balance of properties: the methyl group increases logP by approximately 0.35 units compared to the unsubstituted phenyl analogue, enhancing membrane permeability while maintaining a moderate topological polar surface area (85 Ų) compatible with cellular uptake. This specific substitution pattern enhances the compound's potential as an anticancer agent by promoting interactions with hydrophobic enzyme clefts while maintaining sufficient solubility for biological distribution. Computational binding studies indicate that the methyl group provides van der Waals interactions with nonpolar residues in protein binding sites, contributing approximately -2.3 kcal/mol to binding free energy in molecular docking simulations [2] [3] .
Chromene derivatives have evolved from natural product isolates to purpose-designed therapeutic agents over several decades of medicinal chemistry research. The discovery of aminochromene scaffolds dates to mid-20th century investigations into naturally occurring chromenes from plant sources, but the specific development of diaminofunctionalized derivatives accelerated in the 1990s with advances in multicomponent synthesis methodologies. The compound 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile represents a strategic evolution from early chromene pharmacophores, with its design incorporating lessons from several generations of structural optimization:
First-generation chromenes (1980s-1990s): Simple 2-amino-4-aryl-4H-chromene-3-carbonitriles without additional ring substitutions were explored primarily as fluorescent dyes and polymer precursors. The discovery of their modest antimicrobial and anti-inflammatory activities sparked medicinal chemistry interest. Radwan et al. (1995) first documented the synthetic route to diamininated variants, achieving yields >90% for 2,7-diamino-4-phenyl derivatives, establishing the foundational chemistry for subsequent analogues [1].
Second-generation analogues (2000-2010): Systematic exploration of C4 substitutions identified alkyl and halogenated aryl groups as beneficial for biological activity. The introduction of the 4-methylphenyl group (CAS# 312510-18-2) during this period represented a significant innovation, balancing increased lipophilicity with synthetic accessibility. The methyl group provided optimal steric and electronic properties without the toxicity concerns associated with halogens. This period also saw the first reports of these compounds' inhibitory activity against cancer cell lines, with derivatives showing IC₅₀ values in the low micromolar range [3] [7].
Modern clinical candidates (2010-present): Structural refinements have yielded advanced derivatives like crolibulin (2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile), which entered clinical trials as a vascular-disrupting anticancer agent. Against this backdrop, the 4-methylphenyl derivative represents a strategically simplified analogue that maintains significant bioactivity while offering synthetic accessibility and favorable druglikeness. Current research focuses on leveraging this scaffold for kinase inhibition, with particular interest in its potential to target receptor tyrosine kinases involved in angiogenesis and metastasis .
The development trajectory of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile reflects a broader trend in medicinal chemistry: the strategic simplification of complex natural product-inspired structures to create synthetically accessible yet biologically potent scaffolds. Its design incorporates key pharmacophoric elements (multiple hydrogen bonding groups, aromatic stacking capability, and balanced lipophilicity) that enable diverse target interactions while maintaining favorable physicochemical properties for drug development. Current research explores its potential as a multi-targeted agent, with particular interest in its kinase inhibitory activity and potential applications in overcoming multidrug resistance in oncology [1] [3] .
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2